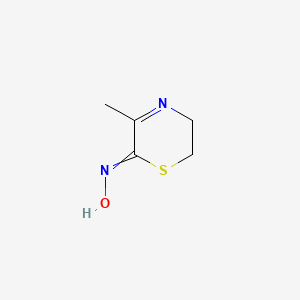
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine
Overview
Description
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-enaminone with an appropriate sulfur-containing reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, leading to the formation of the thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4,5-dihydro-1,3-thiazine: Similar structure but lacks the oxime group.
2-Oxo-5,6-dihydro-4-methyl-2H-1,4-thiazine: Similar structure with a different substitution pattern.
2-Oxo-5,6-dihydro-3-ethyl-2H-1,4-thiazine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazine is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
N-(5-methyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(7-8)9-3-2-6-4/h8H,2-3H2,1H3 |
InChI Key |
GODMMJRZJGBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCSC1=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
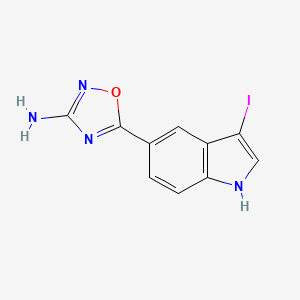
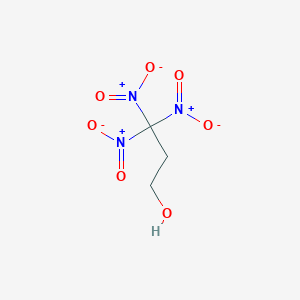
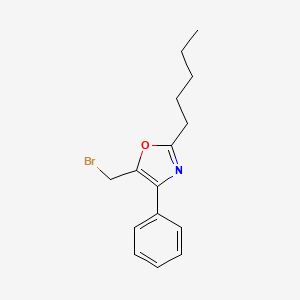
![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)
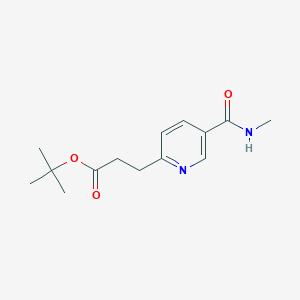



![3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine](/img/structure/B8441817.png)
![2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8441818.png)
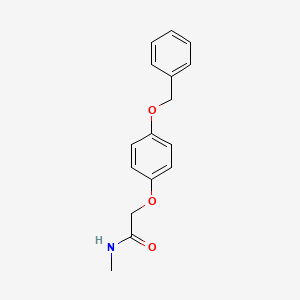
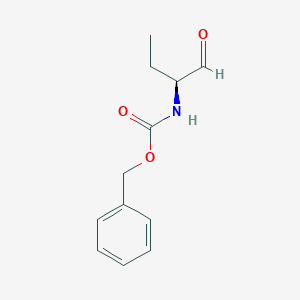
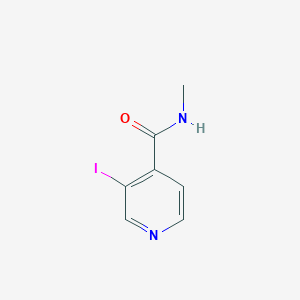
![6-[(7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8441861.png)
